Superior DAAO Inhibitory Potency Compared to a Close Structural Analog (BDBM258343)
In a head-to-head comparison under identical assay conditions (96-well plate DAAO assay, pH 8.5, 25 °C), 4-((4-bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid (BDBM258344) demonstrated 1.5-fold greater inhibitory potency against human DAAO than the closely related analog BDBM258343 (US9505753, 10k), which differs structurally in its N-substitution [1][2].
| Evidence Dimension | Inhibition of human D-amino acid oxidase (DAAO) |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | BDBM258343 (US9505753, 10k); IC50 = 300 nM |
| Quantified Difference | 1.5-fold lower IC50 (more potent) |
| Conditions | 96-well plate DAAO assay, pH 8.5, 25 °C, recombinant human enzyme |
Why This Matters
This 1.5-fold potency advantage is directly quantifiable, reproducible, and tied to a specific structural modification, providing a clear rationale for selection over a near-analog in DAAO-focused research.
- [1] BindingDB. BDBM258344 (US9505753, 10m) IC50 data for human DAAO. View Source
- [2] BindingDB. BDBM258343 (US9505753, 10k) IC50 data for human DAAO. View Source
